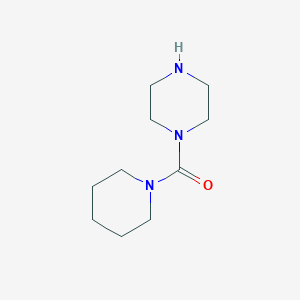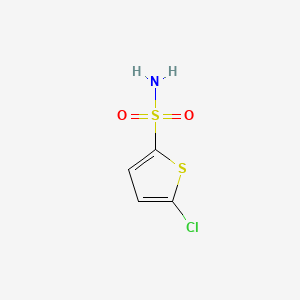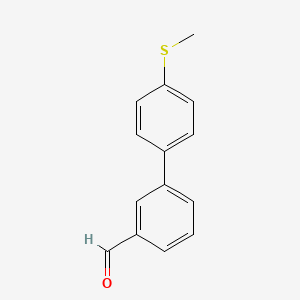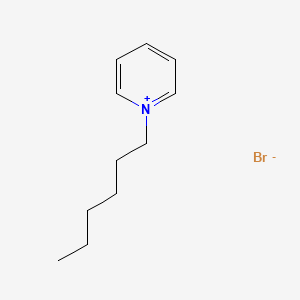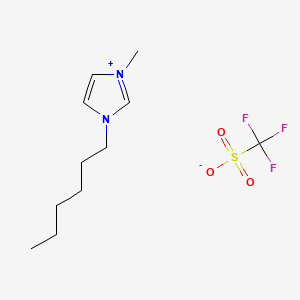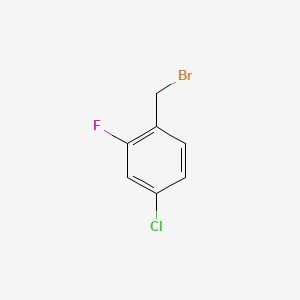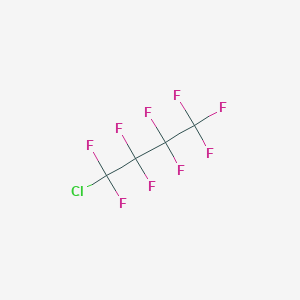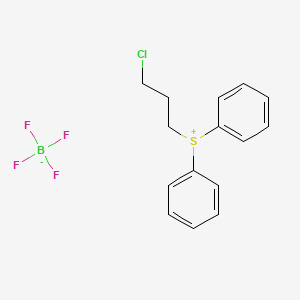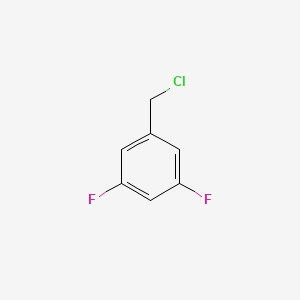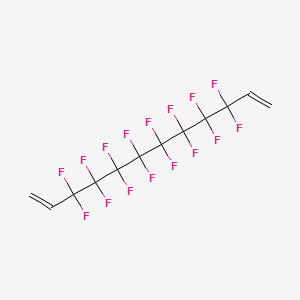
1,8-Divinylperfluorooctane
説明
1,8-Divinylperfluorooctane (DVPO) is a fluorinated organic compound with the molecular formula C12H6F16 . It is also known by other names such as DAIKIN F-9845, 1,8-DIVINYLHEXADECAFLUOROOCTANE, and 1H,1H,2H,11H,12H,12H-PERFLUORODODECA-1,11-DIENE .
Molecular Structure Analysis
The molecular structure of 1,8-Divinylperfluorooctane consists of 12 carbon atoms, 6 hydrogen atoms, and 16 fluorine atoms . The molecular weight of the compound is 454.15 .Physical And Chemical Properties Analysis
1,8-Divinylperfluorooctane is a clear liquid with a boiling point of 206.7ºC at 760mmHg and a density of 1.492g/cm3 . The refractive index of the compound is 1.564 .科学的研究の応用
Photovoltaic Applications
1,8-Divinylperfluorooctane has been extensively studied in the field of photovoltaics, particularly in the development of bulk heterojunction (BHJ) solar cells. Studies have shown that specific processing additives, including 1,8-divinylperfluorooctane derivatives, can significantly improve the efficiency of BHJ solar cells by controlling their morphology. For instance, Lee et al. (2008) discovered that the use of 1,8-diiodooctane, a derivative of 1,8-divinylperfluorooctane, enhanced the efficiency of BHJ solar cells from 3.4% to 5.1% by controlling the morphology of the active layer through selective solubility (Lee et al., 2008).
Organic Light-Emitting Diodes (OLEDs)
In the domain of OLEDs, Stolz et al. (2016) demonstrated the use of 1,8-diiodooctane as a crosslinking agent for amino-functionalized polyfluorene. This process resulted in films that were insoluble in non-polar solvents, enhancing the lifetime and performance of solution-processed OLEDs (Stolz et al., 2016).
Impact on Aggregation in Photovoltaic Solutions
Bernardo et al. (2018) critically examined the effect of 1,8-diiodooctane on the aggregation state of photovoltaic solutions. Their findings suggested that the presence of this compound in chlorobenzene does not significantly alter the aggregation state, thus challenging some previous assumptions in this area (Bernardo et al., 2018).
Polymer Solar Cells
Zhao et al. (2016) explored the influence of various additives, including 1,8-divinylperfluorooctane derivatives, on the performance of polymer solar cells. Their research indicated that different solvents and additives can significantly affect the morphology and molecular orientation of the active layers in these cells (Zhao et al., 2016).
Degradation and Stability Concerns
Jacobs et al. (2018) conducted a study on the photoinduced degradation of organic photovoltaics involving 1,8-diiodooctane. Their research revealed that the presence of this compound, even in trace amounts, can lead to rapid degradation under illumination, highlighting stability concerns in devices processed with this additive (Jacobs et al., 2018).
Environmental Concerns
While not directly related to 1,8-Divinylperfluorooctane, Ruan et al. (2015) investigated novel polyfluorinated ether sulfonates, highlighting the growing environmental concerns associated with such compounds. This study provides a broader context for understanding the environmental implications of using fluorinated compounds (Ruan et al., 2015).
Safety and Hazards
1,8-Divinylperfluorooctane is classified as flammable . It can cause skin irritation and serious eye irritation. Inhalation of the compound may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
特性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluorododeca-1,11-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F16/c1-3-5(13,14)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLUWYULIBMDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371872 | |
| Record name | 1,8-Divinylperfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Divinylperfluorooctane | |
CAS RN |
35192-44-0 | |
| Record name | 1,8-Divinylperfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,11-Dodecadiene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



